molecular formula C13H10N4O2S B11354601 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide

Cat. No.: B11354601
M. Wt: 286.31 g/mol
InChI Key: DEWSOYQTAXPNOB-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound with a complex structure that includes a cyano group, a phenyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with acetamide. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiol moiety .

Scientific Research Applications

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt essential biological pathways in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a cyano group and a thiol group allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H10N4O2S/c14-6-9-11(8-4-2-1-3-5-8)16-13(17-12(9)19)20-7-10(15)18/h1-5H,7H2,(H2,15,18)(H,16,17,19)

InChI Key

DEWSOYQTAXPNOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)N)C#N

Origin of Product

United States

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